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Compound of Interest

Compound Name:
Tris(5-methyl-2-nitrophenyl)

phosphate

CAS No.: 201742-26-9

Cat. No.: B11955241

Get Quote

Executive Summary & Molecule Identification
This guide details the solubility characteristics and characterization protocols for Tris(5-methyl-
2-nitrophenyl) phosphate (TMNP). Unlike common biological buffers (e.g., Tris base) or

standard phosphatase substrates (e.g., pNPP), TMNP is a specialized nitro-substituted triaryl

phosphate.

Its specific structural features—three aromatic rings, each substituted with a methyl group and

a nitro group—impart unique solubility properties distinct from unsubstituted triphenyl

phosphate (TPHP) or tricresyl phosphate (TCP). This molecule is primarily of interest in

energetic plasticizer development, flame retardant formulations, and as a synthetic

intermediate where solvent compatibility dictates process efficiency.[1]
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Property Detail

Chemical Name Tris(5-methyl-2-nitrophenyl) phosphate

CAS Number 201742-26-9

Molecular Formula C₂₁H₁₈N₃O₁₀P

Molecular Weight 503.36 g/mol

Structural Class Triaryl phosphate ester (Nitro-functionalized)

Physical State
Solid (typically off-white to yellow crystalline

powder)

Theoretical Solubility Profile (Hansen Parameter
Analysis)
In the absence of vendor-supplied empirical data for this specific derivative, we apply Hansen

Solubility Parameters (HSP) to predict solvent compatibility. This approach minimizes material

waste during initial screening.

Structural Influence on Solubility[1]
Phosphate Core (P=O): Acts as a hydrogen bond acceptor (HBA), imparting solubility in

polar aprotic solvents.

Triaryl Skeleton: Provides high dispersion forces (

), ensuring compatibility with aromatic solvents (e.g., Toluene) and chlorinated hydrocarbons.

Nitro Groups (-NO₂): These are strong electron-withdrawing groups that significantly

increase the molecule's polarity (

) compared to standard Tricresyl phosphate. This reduces solubility in purely aliphatic
hydrocarbons (e.g., Hexane) but enhances solubility in ketones and esters.

Predicted Solubility Matrix
Note: "High" > 50 mg/mL; "Moderate" 10–50 mg/mL; "Low" < 1 mg/mL.[1]
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Solvent Class
Representative
Solvent

Predicted Solubility
Mechanistic
Rationale

Polar Aprotic DMSO, DMF, NMP High

Strong dipole-dipole

interactions match the

high polarity of the

nitro groups.

Chlorinated
Dichloromethane

(DCM), Chloroform
High

Excellent match for

dispersion forces and

moderate polarity.[1]

Ketones Acetone, MEK High

Carbonyl dipoles

interact favorably with

the phosphate/nitro

dipoles.[1]

Aromatics Toluene, Xylene Moderate

stacking interactions

with aryl rings; limited

by the high polarity of

nitro groups.

Alcohols Methanol, Ethanol Low to Moderate

TMNP lacks H-bond

donors; solubility

decreases as alkyl

chain length

increases.[1]

Aliphatics Hexane, Heptane Insoluble

High polarity

mismatch; dispersion

forces insufficient to

overcome crystal

lattice energy.[1]

Aqueous Water, PBS Insoluble

Hydrophobic aryl bulk

outweighs the polarity

of the phosphate/nitro

groups.[1]
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Experimental Protocols
As a Senior Scientist, I recommend validating the theoretical predictions using the following

Self-Validating Saturation Protocol (SVSP). This method ensures data integrity for regulatory

filing or formulation development.

Protocol A: Gravimetric Saturation (High-Throughput
Screening)
Use this for rapid "Go/No-Go" solubility assessment.

Materials:

TMNP (CAS 201742-26-9)[2][3][4]

0.45 µm PTFE Syringe Filters (Chemical resistant)

Precision Balance (0.01 mg resolution)

Scintillation Vials (20 mL)

Workflow:

Excess Addition: Add 100 mg of TMNP to a vial.

Solvent Addition: Add 1.0 mL of target solvent.[1]

Equilibration: Vortex for 1 minute. Sonicate for 15 minutes at 25°C.

Checkpoint: If solution clears completely, solubility > 100 mg/mL. Add another 100 mg and

repeat.

Saturation: Shake at 25°C for 24 hours. Ensure solid precipitate remains visible (indicating

saturation).

Filtration: Filter 0.5 mL of supernatant through the PTFE filter into a pre-weighed vial (

).
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Evaporation: Evaporate solvent under nitrogen stream or vacuum.[1]

Quantification: Weigh the dried residue (

).

Calculation:

Protocol B: HPLC-UV Quantitation (Trace Analysis)
Use this for precise thermodynamic solubility values or detecting degradation.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Mobile Phase: Acetonitrile : Water (60:40 v/v) + 0.1% Formic Acid.

Rationale: The high organic content is required to elute the lipophilic triaryl phosphate.

Detection: UV at 270 nm (Nitro-aromatic absorption band).[1]

Standard Curve: Prepare standards of TMNP in Acetonitrile from 0.01 to 1.0 mg/mL.

Visualization of Solubility Workflow
The following diagram outlines the decision logic for solvent selection based on the application

(Synthesis vs. Analysis).
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Start: TMNP Solvent Selection

Define Application

Synthesis / Formulation Analytical (HPLC/GC)

Requirement: High Conc. (>100 mg/mL) Requirement: Volatility Reverse Phase LC Normal Phase LC

Select: DMSO, DMF, NMP
(High Solvency, High BP)

Validation Step:
Check Matrix Swelling

Check Polymer Compatibility

Select: DCM, Acetone
(Good Solvency, Easy Removal)

Select: Acetonitrile
(Compatible with Water)

Select: Hexane/IPA (90:10)
(Adjust polarity)

Click to download full resolution via product page

Caption: Decision tree for selecting solvents for Tris(5-methyl-2-nitrophenyl) phosphate
based on process requirements (Synthesis vs. Analysis).

Critical Safety & Stability Considerations
Energetic Potential
The presence of three nitro groups on a phosphate scaffold classifies this molecule as

potentially energetic.[1]

Risk: While phosphates typically dampen flammability, the "fuel-oxidizer" balance in nitro-

aromatics can lead to rapid decomposition at high temperatures.
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Protocol: Do not heat solutions of TMNP above 100°C in a closed system (e.g., sealed

microwave vials) without prior DSC (Differential Scanning Calorimetry) screening.

Hydrolytic Stability
Like most organophosphates, TMNP is susceptible to hydrolysis, particularly in alkaline

conditions.

Observation: In the presence of strong bases (NaOH, KOH) or nucleophilic amines, the P-O-

Aryl bond may cleave, releasing 4-methyl-2-nitrophenol.

Indicator: The solution will turn distinct yellow (formation of the nitrophenolate anion) if

hydrolysis occurs.[1]

Storage: Store stock solutions in anhydrous solvents (DMSO, Acetonitrile) over molecular

sieves at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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